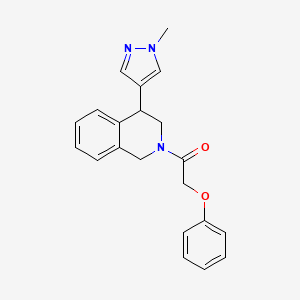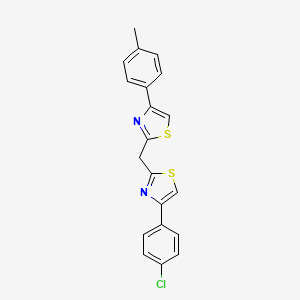
4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest due to their potential biological activities. In the context of 4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole, similar compounds have been synthesized using various methods. For instance, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones involved analytical and spectral data to confirm the structures and purity of the compounds . Another related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was synthesized using a 1,3-dipolar cycloaddition reaction, a method that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas was achieved through the reaction of 4-chloromethylbenzoyl isothiocyanate with amines in dry tetrahydrofuran .
Molecular Structure Analysis
X-ray diffraction data has been used to determine the molecular structure of related compounds. For example, the compound mentioned in crystallized in an orthorhombic system, and the unit cell parameters were determined. Similarly, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was elucidated using single-crystal X-ray diffraction, which crystallized in the orthorhombic space group . These techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of thiazole compounds can be quite varied. For instance, the reaction of 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole with hydrochloric acid in ethanol led to a rearrangement into a different compound, as elucidated through spectroscopic methods and X-ray crystal structure analysis . This indicates that thiazole compounds can undergo significant structural changes under certain conditions, which is an important consideration for the chemical reactions analysis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives have been extensively studied. Quantum mechanical and spectroscopic investigations, such as those reported in , provide insights into the electronic, NMR, vibrational, and structural properties of these compounds. The study of non-covalent interactions, as seen in , also contributes to understanding the physical properties and stability of thiazole compounds. Additionally, the analysis of molecular electrostatic potential maps and NBO analysis can reveal information about the reactivity and stability of these molecules .
Case Studies and Applications
Several of the synthesized thiazole derivatives have been evaluated for biological activities. For example, some compounds have shown CNS depressant, muscle relaxant, and anticonvulsant activities . Antitubercular activity has also been reported for N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives, indicating the potential medicinal applications of thiazole compounds . These case studies highlight the importance of synthesizing and studying such compounds for their potential therapeutic benefits.
科学的研究の応用
Synthesis and Structural Characterization
4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole and its derivatives have been synthesized and characterized through various methods, including crystallization and single crystal diffraction. These materials are noted for their isostructural properties with triclinic symmetry, comprising two independent molecules in the asymmetric unit that assume a similar conformation. Such studies contribute to the understanding of the molecular geometry and structural properties of thiazole derivatives, laying the groundwork for their application in various fields of scientific research (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Theoretical Study on Intramolecular Hydrogen Bonds
Intricate theoretical studies have explored the intramolecular hydrogen bonds formed within thiazole derivatives, specifically analyzing their electronic structures through all-electron calculations. This research illuminates the fundamental understanding of molecular interactions and hydrogen bonding within such compounds, offering insights into their potential applications in material science and molecular engineering (Castro, Nicolás-Vázquez, Zavala, Sánchez-Viesca, & Berros, 2007).
Quantum Chemical and Molecular Dynamics Simulation Studies
Quantum chemical and molecular dynamics simulation studies on thiazole derivatives have predicted their corrosion inhibition performances for iron metals. Through density functional theory (DFT) calculations and molecular dynamics simulations, these studies provide a theoretical foundation for the application of thiazole derivatives in corrosion inhibition, which is crucial for materials protection in industrial applications (Kaya et al., 2016).
Molecular Docking and Quantum Chemical Calculations
The compound has been subjected to molecular docking and quantum chemical calculations to understand its interaction with biological targets. Such studies are instrumental in drug discovery and development processes, where the binding affinities and interactions of molecules with biological targets are critically analyzed. This approach is vital for designing compounds with potential therapeutic applications (Viji et al., 2020).
Synthesis as Antimicrobial Agents
Research into the synthesis of formazans from Mannich base derivatives of thiazole as antimicrobial agents highlights the potential of these compounds in medical applications, particularly in combating microbial infections. The study of their antimicrobial activities provides a pathway for the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
特性
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-methylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2S2/c1-13-2-4-14(5-3-13)17-11-24-19(22-17)10-20-23-18(12-25-20)15-6-8-16(21)9-7-15/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJOKBHOSSJDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

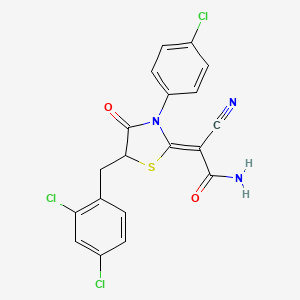
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)
![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)
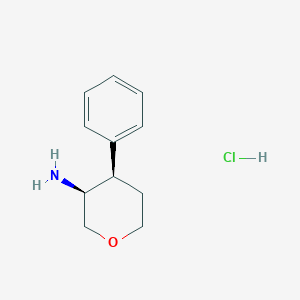
![Methyl 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate](/img/structure/B2532566.png)
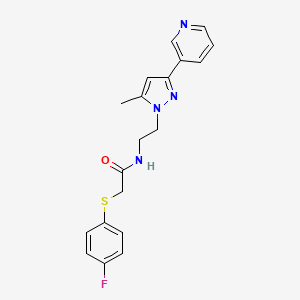
![Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2532570.png)
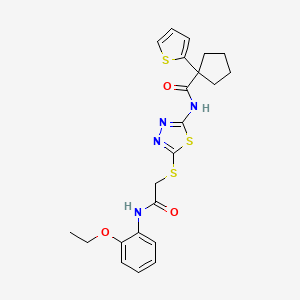
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2532573.png)
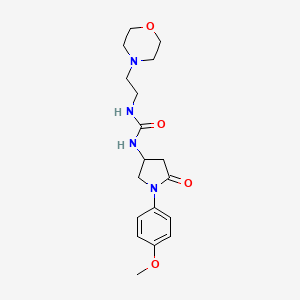
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2532575.png)
![Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2532578.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2532580.png)
